molecular formula C7H4BrFN2 B572562 4-Bromo-6-fluoro-1H-benzo[D]imidazole CAS No. 1245642-98-1

4-Bromo-6-fluoro-1H-benzo[D]imidazole

Cat. No.: B572562
CAS No.: 1245642-98-1
M. Wt: 215.025
InChI Key: MGODHAPVAQOGMN-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-1H-benzo[D]imidazole is a fluorinated and brominated benzimidazole derivative that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry, particularly in the discovery and development of novel anticancer agents . The 1H-benzo[D]imidazole core is a structurally essential pharmacophore in the design of potent enzyme inhibitors, as it is a bioisostere of naturally occurring purines, allowing it to interact effectively with biological macromolecules . This compound is strategically functionalized with bromo and fluoro substituents, which are widely employed in cross-coupling reactions and to enhance metabolic stability and binding affinity in lead compounds . Researchers utilize this heterocyclic building block to develop potential therapeutic agents targeting critical pathways in oncology. Benzimidazole-based structures have been extensively explored as inhibitors of various kinase targets, including V600EBRAF for melanoma, and other tyrosine kinases such as EGFR and HER2 . Furthermore, the rigid benzimidazole scaffold is a prominent structural feature in molecules designed to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . The presence of halogen atoms at the 4 and 6 positions makes this specific derivative a valuable precursor for further structural elaboration to explore structure-activity relationships and optimize potency in these and other emerging biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGODHAPVAQOGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245642-98-1
Record name 4-bromo-6-fluoro-1H-1,3-benzodiazole
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Synthetic Methodologies for 4 Bromo 6 Fluoro 1h Benzo D Imidazole and Its Derivatives

Established Synthetic Routes and Reaction Mechanisms

Traditional synthetic strategies for benzimidazole (B57391) cores, including 4-Bromo-6-fluoro-1H-benzo[D]imidazole, often rely on classical cyclization and substitution reactions. These methods, while foundational, provide the basis for more modern and efficient synthetic designs.

Multi-step Organic Transformations from Aromatic Amine Precursors

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available aromatic amines. A common precursor is a suitably substituted aniline, which undergoes a series of transformations including nitration, reduction, and cyclization to yield the desired benzimidazole framework.

Condensation Reactions with o-Phenylenediamines and Substituted Aldehydes or Ketones

The condensation of an appropriately substituted o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid (or its derivative) is one of the most direct and widely used methods for constructing the benzimidazole ring. For the synthesis of the parent this compound, 3-bromo-5-fluoro-1,2-diaminobenzene would be the key intermediate. This diamine can be condensed with formic acid, which serves as the source of the C2 carbon of the imidazole (B134444) ring. youtube.com The reaction is typically carried out by heating the reactants, often in the presence of a mineral acid to facilitate the cyclodehydration.

For the synthesis of 2-substituted derivatives, various aldehydes can be employed. For instance, the reaction of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde (B1664092) has been used to prepare 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole. nih.gov This reaction is often carried out at room temperature in a suitable solvent like ethanol, sometimes with the aid of a catalyst such as Montmorillonite K10 to improve efficiency. nih.gov

Starting o-PhenylenediamineReagentProductReference
4-bromo-1,2-diaminobenzene2-nitrobenzaldehyde5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole nih.gov
o-phenylenediamineformic acidbenzimidazole youtube.com

Selective Halogenation Strategies (e.g., Bromination, Fluorination)

Direct and selective halogenation of the benzimidazole core is another important strategy for accessing compounds like this compound. The regioselectivity of electrophilic halogenation on the benzimidazole ring is influenced by the electronic nature of the existing substituents and the reaction conditions.

For instance, the bromination of 5(6)-nitrobenzimidazole has been shown to occur regioselectively to yield 4(7)-bromo-5(6)-(formylamino)benzimidazole after acetylation and subsequent reduction/formylation. chem-soc.si While this example illustrates the feasibility of selective bromination, achieving the specific 4-bromo-6-fluoro substitution pattern through direct halogenation of a pre-formed benzimidazole would require careful control of the reaction conditions and potentially the use of protecting groups to direct the incoming electrophiles to the desired positions. Theoretical studies have also been conducted to understand the effect of halogenation on the electronic properties of benzimidazole derivatives. nih.gov

Diazotization and Cyclization Approaches

Diazotization of aromatic amines followed by cyclization is a versatile method for the synthesis of various heterocyclic systems, including benzimidazoles. This approach typically involves the conversion of an amino group on a benzene (B151609) ring to a diazonium salt, which can then undergo an intramolecular cyclization reaction.

While specific examples for the direct synthesis of this compound via a diazotization-cyclization route are not prevalent in the literature, the general principle can be applied. For example, a suitably substituted aminophenyl-imidazole could potentially be synthesized and then undergo diazotization of the amino group, followed by an intramolecular cyclization to form the fused benzimidazole ring system. The success of such a strategy would depend on the stability of the diazonium intermediate and the efficiency of the cyclization step.

Advanced and Novel Synthetic Protocols

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of complex organic molecules, including benzimidazole derivatives. These methods offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for Functionalization

The bromine atom at the 4-position of this compound serves as a convenient handle for further molecular elaboration through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction allows for the formation of carbon-carbon bonds by reacting the bromo-substituted benzimidazole with a variety of organoboron reagents, such as boronic acids or their esters. nih.govnih.gov This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. This methodology has been successfully applied to the functionalization of other bromo-substituted benzimidazoles, demonstrating its potential for creating a diverse library of 4-aryl or 4-vinyl-6-fluoro-1H-benzo[D]imidazole derivatives. nih.gov

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that enables the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction can be used to couple this compound with a wide range of primary and secondary amines, providing access to 4-amino-6-fluoro-1H-benzo[D]imidazole derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and good selectivity in these transformations. nih.gov Studies on other bromo-substituted heterocyclic compounds have shown the broad applicability of this reaction. synquestlabs.com

Reaction TypeSubstratesCatalyst System (Typical)Product Type
Suzuki-Miyaura Coupling This compound, Arylboronic acidPd(PPh₃)₄, Base (e.g., K₂CO₃)4-Aryl-6-fluoro-1H-benzo[D]imidazole
Buchwald-Hartwig Amination This compound, AminePd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)4-Amino-6-fluoro-1H-benzo[D]imidazole

Mechanochemical Synthesis Approaches for Benzimidazoles

Mechanochemical synthesis, a solvent-free or low-solvent approach, has emerged as an environmentally benign and efficient alternative for constructing the benzimidazole core. researchgate.net This method often utilizes mechanical force, such as grinding, to initiate chemical reactions.

A notable example is the condensation of o-phenylenediamines with aldehydes using a simple mortar and pestle. researchgate.net This technique, catalyzed by acetic acid, proceeds through the initial condensation of the reactants followed by a cyclization reaction to yield the benzimidazole product. researchgate.net The advantages of this approach include reduced reaction times, high efficiency, straightforward product isolation, and the avoidance of sophisticated laboratory equipment. researchgate.netrsc.org Grinding methods can lead to higher yields and improved stoichiometry control compared to conventional solution-phase reactions. researchgate.net

Optimization of Reaction Conditions for Enhanced Efficiency

Optimizing reaction conditions is critical for maximizing the efficiency of benzimidazole synthesis. Key parameters that are often adjusted include temperature, solvent, catalyst type, and concentration. Microwave-assisted organic synthesis (MAOS) has proven to be a particularly effective technique for enhancing reaction rates and yields. nih.govorganic-chemistry.org

For instance, in the synthesis of 1,2-disubstituted benzimidazoles, the reaction between N-phenyl-o-phenylenediamine and benzaldehyde (B42025) was optimized by evaluating various conditions. nih.gov Initial attempts at room temperature or 60°C in water showed low conversion. nih.gov However, increasing the temperature to 100°C under conventional heating significantly improved the yield to 89.7% over 120 minutes. nih.gov The most dramatic improvement was seen with microwave irradiation, which, in combination with a catalytic amount of Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3), led to excellent yields in significantly shorter reaction times. nih.gov

A systematic optimization of the reaction is presented in the table below, illustrating the impact of different parameters on product yield.

Table 1: Optimization of Reaction Conditions for 1,2-disubstituted Benzimidazole Synthesis General reaction conditions: N-phenyl-o-phenylenediamine (1 mmol) and benzaldehyde (1 mmol) were stirred for the indicated time and temperature.

Entry Catalyst (mol %) Solvent Temperature (°C) Time (min) Method Yield (%)
1 --- --- 100 120 Conventional 25.3
2 --- --- 120 120 Conventional 30.1
3 --- --- 100 120 MW 55.4
4 Er(OTf)₃ (1%) --- 60 5 MW 81.2
5 Er(OTf)₃ (1%) --- 80 5 MW 91.5
6 Er(OTf)₃ (1%) --- 100 5 MW 99.0
7 Er(OTf)₃ (0.5%) --- 100 5 MW 89.3

Data sourced from reference nih.gov. Yields were calculated from GC/MS data.

This data clearly demonstrates that microwave irradiation in conjunction with a Lewis acid catalyst like Er(OTf)₃ provides a highly efficient route to the target compounds. nih.gov

Challenges and Considerations in Halogenated Benzimidazole Synthesis

The synthesis of specifically halogenated benzimidazoles presents unique challenges, primarily revolving around achieving high yields, managing costs, and controlling the position of the halogen substituents (regioselectivity).

Strategies for Enhancing Reaction Yields

Low reaction yields are a common impediment in multi-step organic syntheses. For halogenated benzimidazoles, several strategies have been developed to improve product output. As demonstrated in the optimization studies, the use of microwave irradiation is a powerful tool, capable of increasing yields by 10 to 50% compared to conventional heating methods while reducing reaction times by up to 98%. nih.govorganic-chemistry.org The combination of microwave heating with an effective catalyst, such as 1% mol of Er(OTf)₃, can result in near-quantitative yields (86-99%) in just 5-10 minutes. nih.gov

Other catalytic systems, including those based on VOSO₄, nano-Fe₂O₃, and bismuth nitrate, have also been reported to produce benzimidazoles in high to excellent yields under mild conditions. rsc.org For example, a method for synthesizing a specific derivative, 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[D]imidazole, was developed using sodium hydride in an aprotic solvent, achieving a 60% yield. google.com

Cost and Efficiency of Catalytic Systems

The economic viability of a synthetic route is heavily dependent on the cost and efficiency of the catalyst. Ideal catalysts are inexpensive, required in small quantities, and preferably recyclable. Rare earth metal catalysts, such as Erbium(III) trifluoromethanesulfonate (Er(OTf)₃), are considered economical and are effective in very low concentrations (1 mol%). nih.govbeilstein-journals.org This leads to a procedure described as fast, cheap, and green. nih.gov

Regioselectivity Control in Halogenation and Functionalization

Controlling regioselectivity—the specific position of functional groups on the benzimidazole core—is arguably one of the most significant challenges, especially when synthesizing unsymmetrical derivatives like this compound. beilstein-journals.orgacademie-sciences.fr

The choice of catalyst and reaction conditions can profoundly influence the outcome. For example, in the condensation of o-phenylenediamine with aldehydes, using Er(OTf)₃ as a catalyst selectively yields 1,2-disubstituted benzimidazoles. beilstein-journals.org Conversely, performing the reaction in the absence of the catalyst favors the formation of 2-substituted benzimidazoles. beilstein-journals.org This catalyst-dependent selectivity is a powerful tool for directing the reaction toward a specific regioisomer. beilstein-journals.org

For direct halogenation, achieving regiocontrol can be difficult, often resulting in mixtures of products. nih.gov However, specific methods have been developed. The use of H₂O₂ with hydrohalic acid (HX) allows for the in situ generation of Cl₂ and Br₂, enabling selective dihalogenation of ring-fused benzimidazoles in high yields. nih.gov The regioselectivity of multicomponent reactions to form fused benzimidazoles can be predicted and controlled by considering the electronic properties (electron-donating vs. electron-withdrawing) of the substituents on the phenylenediamine starting material. academie-sciences.fr A specific patented method for synthesizing 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[D]imidazole from N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine highlights a strategy where the substitution pattern is pre-determined in the starting material to ensure the desired regiochemical outcome upon cyclization. google.com

Chemical Reactivity and Derivatization of 4 Bromo 6 Fluoro 1h Benzo D Imidazole

Electrophilic Substitution Reactions and Deactivation by Halogen Substituents

Electrophilic aromatic substitution is a fundamental class of reactions for modifying aromatic rings. However, the reactivity of the benzene (B151609) portion of 4-Bromo-6-fluoro-1H-benzo[d]imidazole towards electrophiles is significantly diminished. Both the bromine and fluorine atoms are electron-withdrawing groups due to their high electronegativity, which they exert through a negative inductive effect (-I). This effect reduces the electron density of the aromatic ring, deactivating it towards attack by incoming electrophiles. nih.govorganic-chemistry.org

Substituents on a benzene ring not only affect the rate of reaction but also direct the position of the incoming electrophile. Halogens are classified as ortho-, para-directing deactivators. organic-chemistry.org In the case of this compound, the positions open for substitution on the benzene ring are C5 and C7. The directing influence of the existing halogens and the fused imidazole (B134444) ring would guide any potential, albeit difficult, electrophilic substitution. Fluorine's strong electron-withdrawing nature particularly enhances the resistance of the molecule to electrophilic substitution. dtic.mil Consequently, forcing conditions, such as high temperatures or the use of superacids, would likely be required to achieve electrophilic substitution, with the risk of low yields and side reactions.

Nucleophilic Substitution Reactions Involving Bromine and Fluorine Atoms

In contrast to its deactivation towards electrophiles, the electron-deficient nature of the benzene ring in this compound activates it for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the ring and displaces a leaving group, which in this case can be either the bromide or fluoride (B91410) ion. Halogens that are activated towards nucleophilic aromatic substitution are considered valuable building blocks for creating functional materials and complex heterocycles. nih.gov

The relative reactivity of bromine and fluorine in SNAr reactions is not straightforward. Although bromine is a better leaving group in many contexts, fluorine's extreme electronegativity strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, often making it more susceptible to nucleophilic attack. The outcome of the reaction—specifically, which halogen is displaced—depends on several factors, including the nature of the attacking nucleophile, the solvent, and the reaction conditions. For instance, studies on other halogenated aromatic systems have shown that the substitution of one halogen for another is possible, with the process being influenced by the relative electronegativities of the halogens involved. scholarsresearchlibrary.com It is common for one or both halogen atoms in such activated systems to be substituted by various nucleophiles like amines, thiols, or alkoxides. nih.govinstras.com For example, reactions on similar bromo-substituted heterocyclic systems have demonstrated the successful replacement of the bromine atom by an amino group, such as morpholine. researchgate.net

Cyclization Reactions for the Formation of More Complex Heterocyclic Structures

The this compound core is an excellent starting material for the synthesis of more elaborate, multi-ring heterocyclic systems through cyclization reactions. instras.com These reactions typically involve the functionalization of the N-H position of the imidazole ring with a side chain containing a reactive group, which then undergoes an intramolecular reaction to form a new ring.

A notable example is the synthesis of imidazole-fused 1,4-benzoxazepines. ijfmr.com This process can involve an initial N-alkylation followed by a base-mediated intramolecular cyclization. In one pathway, a nitrogen anion, formed by deprotonation of the imidazole nitrogen, performs a nucleophilic attack on a propargyl group attached elsewhere on the molecule. ijfmr.com This type of reaction, known as a 7-exo-dig cyclization, is a powerful method for forming seven-membered rings. The specific conditions for such cyclizations are crucial and have been optimized in various studies.

Reactant TypeReagents & ConditionsProduct TypeReference
N-propargylated benzimidazole (B57391) derivativeNaH (1.5 equiv), aprotic solvent (e.g., 1,4-dioxane), 40–100°C, 4–10 hoursFused benzimidazole structure instras.com
o-phenylenediamine (B120857), aldehyde, p-TsOH, Na2CO3DMF, 80°C, 2-3 hoursIntermediate for imidazole-fused 1,4-benzoxazepines ijfmr.com

Oxidation and Reduction Pathways of the Benzimidazole Core

The benzimidazole ring system exhibits a high degree of chemical stability and is generally resistant to both oxidation and reduction. instras.comchem-soc.si Vigorous conditions are required to chemically alter the core structure.

Oxidation: The core is stable to many common oxidizing agents, which allows for the selective oxidation of substituents attached to the ring. instras.com For example, alkyl groups on the benzimidazole ring can be oxidized to carboxylic acids using reagents like potassium permanganate (B83412) (KMnO₄) without cleaving the heterocyclic core. scholarsresearchlibrary.com Under very harsh oxidative conditions, such as with hot alkaline permanganate, the benzene portion of the benzimidazole ring can be cleaved. instras.com Studies on the thermal oxidation of benzimidazole have shown that oxidative attack occurs preferentially at the carbocyclic (benzene) ring rather than the imidazole nucleus. dtic.mil

Reduction: The benzimidazole ring is also resistant to reduction. However, catalytic hydrogenation can reduce the benzene ring to yield tetrahydro- and hexahydrobenzimidazoles, though this requires specific conditions. instras.com More commonly, reduction reactions are used to modify substituents on the ring. For instance, a nitro group attached to the benzimidazole system can be selectively reduced to an amino group using catalytic hydrogenation (e.g., Pd/C) or reducing metals in acid (e.g., Fe/HCl). rsc.org This transformation is particularly useful as it converts a meta-directing, deactivating group (–NO₂) into an ortho-, para-directing, activating group (–NH₂). nih.gov

Cross-Coupling Reactions for Diverse Functional Group Introduction

The bromine atom at the C4 position of this compound is a key functional handle for introducing a wide variety of molecular fragments via transition metal-catalyzed cross-coupling reactions. instras.com These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a widely used method for this purpose. It is known for its mild reaction conditions and tolerance of a wide range of functional groups. The reaction has been successfully applied to structurally similar ortho-bromoanilines, demonstrating its utility for functionalizing molecules with a bromine atom adjacent to a nitrogen-containing ring. Other important cross-coupling reactions include the Stille reaction (using organotin reagents) and direct C-H activation/arylation reactions, which have been successfully applied to other bromo-substituted heterocyclic systems. researchgate.net These methods allow for the introduction of diverse functional groups, including alkyl, alkenyl, aryl, and heteroaromatic moieties, providing access to a vast library of derivatives from a single starting material.

Reaction TypeCatalyst/ReagentsCoupling PartnerProductReference
Suzuki-MiyauraPalladium catalyst (e.g., CataXCium A Pd G3), BaseAryl/Alkyl/Alkenyl boronic esters4-Aryl/Alkyl/Alkenyl-6-fluoro-1H-benzo[d]imidazole
StillePalladium catalyst (e.g., PdCl₂(PPh₃)₂)Organotin reagents (e.g., thienyltributyl stannane)4-Thienyl-6-fluoro-1H-benzo[d]imidazole researchgate.net
C-H Activation/ArylationPalladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos)(Hetero)aromatic halides4-Bromo-7-(hetero)aryl-6-fluoro-1H-benzo[d]imidazole researchgate.net

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 6 Fluoro 1h Benzo D Imidazole Analogues

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Studies on halogenated benzimidazoles reveal that crystal packing is significantly governed by hydrogen bonding and π–π stacking interactions. nih.govmdpi.com In a typical crystal lattice of a benzimidazole (B57391) analogue, the molecules self-assemble through N-H···N hydrogen bonds, forming primary structural motifs. mdpi.com The presence of halogen atoms like bromine and fluorine introduces additional non-covalent interactions, such as halogen bonding and C-H···F contacts, which further stabilize the crystal structure. nih.gov

Table 1: Representative Crystallographic Data for Halogenated Benzimidazole Analogues Note: Data for the specific target compound is not publicly available. The following table presents data from closely related structures to illustrate typical parameters.

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
2-((1H-benzimidazol-1-yl)methyl)benzoic acidMonoclinicP21/cO—H⋯N, C—H⋯O, C—H⋯π, π–π stacking nih.gov
4,5,6,7-Tetrachloro-1H-benzimidazoleTriclinicP-1N-H···N, Halogen-Halogen
N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamideMonoclinicP21/cN-H···N, N-H···O, N-H···S nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations and Structural Characterization

NMR spectroscopy is an indispensable tool for confirming molecular structure in solution. 1H and 13C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of atoms within the 4-Bromo-6-fluoro-1H-benzo[d]imidazole framework.

In the 1H NMR spectrum of substituted benzimidazoles, the aromatic protons typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm). diva-portal.orgrsc.org The electron-withdrawing nature of the bromine and fluorine atoms in the target molecule would be expected to shift the signals of adjacent protons further downfield. Furthermore, the fluorine atom (19F, spin I=1/2) will cause characteristic splitting (coupling) in the signals of nearby protons and carbons, which is key to confirming the position of the fluorine substituent. rsc.org The N-H proton of the imidazole (B134444) ring usually appears as a broad singlet at a significantly downfield chemical shift (often > δ 12 ppm in DMSO-d6), and its presence can be confirmed by D2O exchange. rsc.orgnih.gov

In the 13C NMR spectrum, the carbon atoms of the benzimidazole core resonate between δ 110-150 ppm. diva-portal.orgrsc.org The carbons directly bonded to the electronegative halogen atoms (C-4 and C-6) will exhibit distinct chemical shifts and C-F coupling constants, providing unambiguous evidence for their location. For example, in related fluoroalkyl benzimidazoles, the carbon attached to fluorine shows a large one-bond coupling constant (1JCF). rsc.org

Table 2: Representative NMR Data for Halogenated Benzimidazole Analogues Note: Data for the specific target compound is not publicly available. The following table presents data from closely related structures to illustrate typical chemical shifts.

CompoundSolvent1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
1-(4-Bromobenzyl)-2-propyl-1H-benzo[d]imidazoleCDCl31.02 (t), 1.81-1.95 (m), 2.64-2.89 (m), 5.29 (s), 6.85-6.98 (m), 7.13-7.30 (m), 7.39-7.49 (m), 7.72-7.81 (m)14.2, 21.2, 29.7, 46.5, 109.4, 119.6, 121.9, 122.3, 122.6, 127.9, 132.3, 135.2, 135.3, 142.9, 155.3 diva-portal.org
4-(5(6)Fluoro-1H-benzimidazol-2-yl)-N'-(2-fluorobenzylidene)benzohydrazideDMSO-d67.11 (s), 7.31-7.71 (m), 7.98 (t), 8.12 (d), 8.32 (d), 8.74 (s), 12.10 (s, NHCO), 13.24 (s, Benzimidazole-NH)Not Reported nih.gov
2-(2-Chlorophenyl)-1H-benzimidazoleDMSO-d67.25 (s, 2H), 7.52-7.57 (m, 3H), 7.67 (dd, 2H), 7.92 (dd, 1H), 12.73 (s, 1H)127.91, 130.45, 130.82, 131.67, 132.11, 132.56, 149.57 rsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Benzimidazole and its derivatives typically exhibit strong absorption bands in the UV region, corresponding to π → π* transitions within the conjugated aromatic system. nih.govacs.org The position and intensity of these absorption maxima (λmax) are sensitive to the substituents on the benzimidazole ring.

For this compound, the conjugated system of the benzimidazole core is expected to give rise to characteristic absorption peaks. The introduction of halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands depending on the interplay between their inductive (-I) and mesomeric (+M) effects. In general, halogen substitution on the benzene (B151609) ring of benzimidazole derivatives leads to a red shift in the absorption maxima. nih.gov For example, a study on novel bisbenzimidazoles showed absorption maxima between 347 and 355 nm. acs.org The electronic properties, such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be estimated from the onset of the absorption spectrum. nih.gov

Table 3: Representative UV-Vis Absorption Data for Benzimidazole Analogues

CompoundSolventλmax (nm)Molar Absorptivity (ε, M-1cm-1)Reference
2-(2-Hydroxyphenyl)benzimidazole Boron Complex (7a)DMSO33324,000 nih.gov
2-(2-Hydroxy-5-bromophenyl)benzimidazole Boron Complex (7c)DMSO34322,000 nih.gov
Bisbenzimidazole derivative (12b)Not Specified~350Not Reported acs.org

Fluorescence Spectroscopy for Photophysical Properties and Sensing Applications

Many benzimidazole derivatives are highly fluorescent, a property that is being extensively explored for applications in chemical sensing, bioimaging, and optoelectronics. tandfonline.comrsc.org Fluorescence spectroscopy provides information on the emission properties of a molecule after it has been excited by UV or visible light, including its emission maximum, quantum yield (a measure of emission efficiency), and Stokes shift (the difference between absorption and emission maxima).

The fluorescence of benzimidazole analogues is highly sensitive to their chemical environment and substitution pattern. researchgate.net The introduction of halogens can modulate the fluorescence properties. For instance, in a series of halogenated benzimidazole-based boron complexes, bromo- and iodo-substituted compounds showed significantly lower fluorescence quantum yields compared to their fluoro- and chloro-analogues due to the "heavy atom effect," which promotes non-radiative decay pathways. nih.gov

Benzimidazole derivatives have been successfully designed as fluorescent chemosensors for detecting metal ions like Zn2+ and Cu2+, as well as nitroaromatic compounds like picric acid. rsc.orgrsc.orgacs.org The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or excited-state intramolecular proton transfer (ESIPT), where the binding of an analyte causes a distinct change in the fluorescence signal (e.g., "turn-on," "turn-off," or ratiometric shift). rsc.orgresearchgate.net The specific substitution in this compound could make its analogues suitable candidates for developing new selective fluorescent probes.

Table 4: Representative Fluorescence Data for Benzimidazole Analogues

Compound/SensorAnalyteEmission λmax (nm)Stokes Shift (nm)Quantum Yield (Φf)Reference
2-(2-Hydroxy-5-bromophenyl)benzimidazole Boron Complex (7c)N/A4661230.33 nih.gov
Benzimidazole-derived sensor (BBMP)None5421720.6-0.9 rsc.org
BBMP + Zn2+Zn2+462-- rsc.org
1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene derivative (4g)None~450-- acs.org

Circular Dichroism (CD) Spectroscopy for Chiral Properties and Biomolecular Interactions

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their interactions with other chiral systems, most notably biomacromolecules like DNA and proteins. mdpi.com While this compound is achiral, its derivatives can be made chiral, or it can be studied as a ligand binding to a chiral biological target. epa.gov

When small molecules like benzimidazole derivatives bind to DNA, they can induce changes in the DNA's CD spectrum or exhibit an induced CD signal themselves. nih.gov These spectral changes provide valuable information about the binding mode (e.g., intercalation, minor groove binding), the affinity of the interaction, and the conformational changes induced in the DNA upon binding. nih.govrsc.org For example, studies on dicationic benzimidazoles, which bind to the minor groove of DNA at AT-rich sequences, have utilized CD spectroscopy to help elucidate the structure of the resulting complex. nih.gov Similarly, the interaction of certain benzimidazole-cholesterol analogues with calf thymus DNA (ct-DNA) was investigated using CD, which revealed that the compounds caused a slight hyperchromic effect in the negative band of the DNA spectrum, consistent with a groove-binding interaction. rsc.org This type of analysis is critical for the rational design of DNA-targeting therapeutic agents.

Computational Chemistry and Molecular Modeling Studies of 4 Bromo 6 Fluoro 1h Benzo D Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. By calculating the electron density, DFT can determine various molecular properties and reactivity descriptors.

Research Findings: DFT calculations on benzimidazole (B57391) derivatives are crucial for understanding their chemical behavior. The presence of bromine and fluorine atoms on the benzimidazole ring, as in 4-Bromo-6-fluoro-1H-benzo[d]imidazole, significantly influences the molecule's electronic distribution. The strong electron-withdrawing nature of the fluorine atom and the halogen-bonding potential of the bromine atom are key to its reactivity. synquestlabs.com

Studies on related halogenated benzimidazoles indicate that these substituents enhance the electrophilicity and metabolic stability of the compound. Frontier Molecular Orbital (FMO) analysis, a common DFT application, helps in predicting the reactive sites of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to determine the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and kinetic stability. researchgate.net

For instance, in a study of a related compound, 4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole, the introduction of different substituents was shown to alter the electronic properties. Replacing a methyl group with a trifluoromethyl group, for example, lowered the HOMO energy from -5.70 eV to -6.22 eV, indicating increased oxidative stability and higher electrophilicity. Molecular Electrostatic Potential (MEP) maps, another DFT-derived property, can visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Table 1: Representative DFT-Calculated Properties for a Related Benzimidazole Derivative (Data based on 4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole)

Computational ParameterCalculated ValueSignificance
HOMO Energy-6.22 eVRelates to the ability to donate an electron.
Electrophilicity Index (ω)3.67 eVMeasures the propensity to accept electrons.

This interactive table showcases typical data obtained from DFT calculations on a similar compound, highlighting the influence of substituents on electronic properties.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of a compound and the stability of its interactions with biological macromolecules, such as proteins or DNA.

Research Findings: For benzimidazole derivatives, MD simulations are instrumental in validating the stability of ligand-protein complexes predicted by molecular docking. nih.govbldpharm.com For example, a 100-nanosecond MD simulation was used to confirm the stability of benzimidazole-thiadiazole hybrids within the active site of the 14-α demethylase protein. bldpharm.com These simulations track parameters like the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation period. A lower, stable RMSD value suggests a stable binding pose. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors, QSAR can predict the activity of new, unsynthesized compounds.

Research Findings: QSAR studies are widely applied to various classes of benzimidazole derivatives to guide the design of more potent molecules. nih.gov Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. nih.govsigmaaldrich.com

For example, a 3D-QSAR study on substituted benzimidazoles as Angiotensin II AT1 receptor antagonists identified the importance of lipophilicity and hydrogen bonding at specific positions on the benzimidazole ring for potent activity. nih.gov The statistical validity of these models is assessed using parameters like the leave-one-out cross-validation coefficient (q²) and the predictive correlation coefficient (r²pred). nih.gov In another study on benzimidazole derivatives as Hepatitis C Virus NS5B polymerase inhibitors, ligand-based CoMFA and CoMSIA models yielded high predictive r² values of 0.734 and 0.800, respectively, demonstrating their accuracy. synquestlabs.com These models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, or hydrogen-bonding properties should be modified to enhance biological activity.

Table 2: Statistical Parameters from a Representative 3D-QSAR Study on Benzimidazole Derivatives (Data based on a study of Angiotensin II-AT1 receptor antagonists)

Modelq² (LOO)r² (Conventional)r²pred (Test Set)
CoMFA0.6130.8860.714
CoMSIA0.6220.8590.549

This interactive table presents typical statistical validation parameters from a 3D-QSAR study on related benzimidazole compounds, indicating the predictive power of the generated models. nih.gov

Molecular Docking Studies for Receptor Binding Affinities and Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential for predicting binding affinity and understanding the interactions that stabilize the ligand-receptor complex.

Research Findings: Benzimidazole derivatives are frequently the subject of molecular docking studies to explore their potential as inhibitors of various enzymes, particularly kinases. bldpharm.com The presence of bromo and fluoro substituents in this compound is known to enhance binding affinity and selectivity for molecular targets.

Docking studies on halogenated benzimidazole hybrids have identified them as potential multi-kinase inhibitors, targeting enzymes like EGFR, HER2, and CDK2. researchgate.netpharmaffiliates.com For instance, a docking study of a 2-phenyl derivative of the related 4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole against EGFR predicted a strong binding affinity of -9.2 kcal/mol. In another study, benzimidazole-based carboxamide derivatives showed high binding affinity for the nocodazole (B1683961) binding site of tubulin, with binding scores as high as -9.872 kcal/mol. sigmaaldrich.com These studies typically identify key amino acid residues involved in hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for the compound's inhibitory activity.

Theoretical Investigations of Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. This phenomenon often results in a large Stokes shift (a significant difference between the absorption and emission wavelengths), making ESIPT-capable molecules useful as fluorescent probes.

Research Findings: Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to investigate the ESIPT mechanism in molecules like benzimidazole derivatives. uni.lu These studies analyze the potential energy surfaces of the ground and excited states to understand the thermodynamics and kinetics of the proton transfer.

Research on halogenated benzimidazole derivatives has shown that while solvent polarity is a dominant factor influencing ESIPT, halogenation with fluorine and bromine can be used to fine-tune the photophysical properties. uni.lu The ESIPT process involves the tautomerization of the molecule from an enol form to a keto form in the excited state, leading to fluorescence from the keto tautomer. uni.lu Computational methods can predict the absorption and emission wavelengths of both tautomers, which can be compared with experimental data. Benzimidazole-based platforms have been successfully developed for applications in bioimaging, demonstrating the practical utility of understanding their ESIPT properties.

Pre Clinical Biological Activities and Mechanistic Investigations of 4 Bromo 6 Fluoro 1h Benzo D Imidazole Derivatives

Antimicrobial Research

No published studies were identified that specifically investigated the antimicrobial activities of 4-Bromo-6-fluoro-1H-benzo[d]imidazole derivatives.

Anticancer and Antiproliferative Studies

Specific investigations into the anticancer properties of this compound derivatives are absent from the public scientific record.

Mechanistic Investigations in Cancer Cells

Other Emerging Biological Activities Relevant to Benzimidazoles

The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. nih.govekb.eg Research into derivatives, including those related to this compound, has unveiled a variety of pre-clinical biological effects targeting numerous diseases. These activities stem from the structural similarity of the benzimidazole nucleus to natural purines, allowing them to interact with various biological targets. researchgate.net

A summary of these emerging activities is presented below:

Antidiabetic: Benzimidazole derivatives have shown potential as multitarget antidiabetic agents. nih.gov Their mechanisms include the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), which are crucial for regulating glucose and lipid metabolism. nih.govwisdomlib.org Some derivatives also inhibit enzymes like α-amylase and α-glucosidase, which slows down carbohydrate digestion and glucose absorption. nih.govwisdomlib.org

Anti-HIV: The benzimidazole core is integral to the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) against the Human Immunodeficiency Virus Type 1 (HIV-1). uctm.edu Certain derivatives can also inhibit HIV-1 replication by protecting the human APOBEC3G (A3G) protein, a potent viral restriction factor that is typically degraded by the viral Vif protein. nih.gov

Proton Pump Inhibition: Substituted benzimidazoles are the chemical basis for a major class of drugs known as proton pump inhibitors (PPIs). nih.govresearchgate.net Compounds like omeprazole, lansoprazole, and pantoprazole work by irreversibly blocking the H+/K+-ATPase (the proton pump) in the stomach's parietal cells, which ceases gastric acid secretion. derangedphysiology.comyoutube.com This action is crucial for treating acid-related gastrointestinal disorders. researchgate.net

Antimicrobial: The benzimidazole scaffold is a foundation for a wide range of antimicrobial agents. nih.gov Derivatives have been synthesized that show potent activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains, including drug-resistant ones. nih.govresearchgate.net Their mechanism can involve the inhibition of vital microbial processes like DNA replication and cell wall synthesis. researchgate.netresearchgate.net

Antitubercular: The benzimidazole moiety has been a significant area of focus in the search for new drugs against Mycobacterium tuberculosis. researchgate.net Structural optimization has led to compounds with enhanced efficacy, including activity against drug-resistant strains. researchgate.netrsc.org

Anthelmintic and Antiparasitic: Benzimidazoles are well-established as effective anthelmintic agents used to treat infections by parasitic worms. nih.gov Their activity extends to other parasites, with research exploring their potential as antimalarial and anti-amoebic agents. researchgate.net

Analgesic and Anti-inflammatory: Derivatives of benzimidazole have been investigated for their analgesic and anti-inflammatory properties. nih.gov The anti-inflammatory effects can be exerted through the inhibition of targets like cyclooxygenase (COX) and 5-lipoxygenase activating protein. nih.govnih.gov

Anticonvulsant and Antihypertensive: The versatility of the benzimidazole structure has led to its exploration in developing agents with anticonvulsant and antihypertensive activities. nih.gov For example, the drug candesartan, an angiotensin II receptor blocker used to treat high blood pressure, contains a benzimidazole core. ekb.eg

Biological ActivityMechanism/TargetReference
AntidiabeticAMPK activation, PPAR activation, α-glucosidase inhibition nih.govwisdomlib.orgwisdomlib.org
Anti-HIVNon-nucleoside Reverse Transcriptase Inhibition (NNRTI), APOBEC3G protein protection uctm.edunih.gov
Proton Pump InhibitionIrreversible inhibition of H+/K+-ATPase researchgate.netderangedphysiology.comyoutube.com
AntitubercularInhibition of microbial processes researchgate.net
Anti-inflammatoryCOX inhibition, 5-lipoxygenase inhibition nih.govnih.gov
AntihypertensiveAngiotensin II receptor blockade nih.govekb.eg

Structure-Activity Relationship (SAR) and Pharmacophore Analysis

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. nih.gov Key positions for modification that significantly influence biological activity are the N-1, C-2, C-5, and C-6 positions. nih.govnih.gov

The introduction of halogen atoms (F, Cl, Br) onto the benzimidazole scaffold is a common strategy in medicinal chemistry to modulate a compound's biological profile. Halogens can influence factors such as lipophilicity, metabolic stability, and binding interactions with target proteins. biotech-asia.org

Lipophilicity and Membrane Penetration: Halogenation generally increases the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, such as the cell walls of bacteria or the lipid bilayers of cancer cells, potentially leading to increased efficacy. acs.org

Binding Interactions: Halogens can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a biological target, which can stabilize the drug-receptor complex and enhance activity.

Metabolic Stability: The presence of a halogen, particularly fluorine, can block sites of metabolic oxidation, thereby increasing the compound's half-life and duration of action.

Positional Importance: The position of the halogen is critical. For instance, in a series of 2-substituted fluorinated benzimidazoles, a compound with a trifluoromethyl group (a source of fluorine) showed the highest antifungal activity. nih.gov In another study, the presence of an electron-withdrawing halogen at the N-1 position enhanced both antibacterial and antifungal potential. researchgate.net The specific substitution pattern, such as in this compound, creates a unique electronic distribution that influences its reactivity and biological interactions.

Substitutions at the nitrogen (N-1) and carbon atoms (primarily C-2, C-5, and C-6) of the benzimidazole ring are pivotal in defining the pharmacological activity of the resulting derivatives. nih.gov

N-1 Position: The N-1 position is frequently targeted for modification to improve chemotherapeutic efficacy. nih.govacs.org Alkylation or arylation at this position often leads to a significant increase in biological activity. For example, introducing alkyl groups at the N-1 position can enhance lipophilicity, which may improve the compound's ability to penetrate cellular membranes. acs.org SAR studies have consistently shown that N-1 substitution with various groups, including benzyl groups, can increase the potency of antimicrobial and anticancer agents. nih.gov

C-2 Position: The C-2 position is highly amenable to substitution and plays a crucial role in the interaction with biological targets. Attaching different aryl, heterocyclic, or alkyl groups at C-2 can dramatically alter the compound's activity. For example, substituting the C-2 position with anacardic acid was found to inhibit COX-2, demonstrating anti-inflammatory potential. nih.gov The nature of the C-2 substituent can direct the compound's activity towards specific targets, such as viral polymerases or proteases.

C-5 and C-6 Positions: The C-5 and C-6 positions on the benzene (B151609) ring portion of the scaffold are also key sites for modification. Substituents here can modulate the electronic properties of the entire ring system and influence pharmacokinetic properties. nih.gov For instance, introducing electron-withdrawing groups like nitro (-NO2) or chloro (-Cl) at the C-6 position has been a strategy in the design of novel antimicrobial and anticancer agents. nih.gov However, bulky or electron-donating groups at the C-5 position have sometimes been shown to reduce activity, possibly due to steric hindrance. biotech-asia.org

The biological activity of this compound derivatives is governed by a delicate balance of electronic and steric effects, which dictate how these molecules interact with their biological targets. researchgate.net

Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—profoundly alters the charge distribution across the benzimidazole scaffold. biotech-asia.org

Electron-Withdrawing Groups (EWGs): Halogens like bromine and fluorine are EWGs. Their presence, as in this compound, can increase the acidity of the N-H proton and modulate the molecule's ability to act as a hydrogen bond donor. biotech-asia.org EWGs can also enhance interactions with specific enzymatic targets. For example, the presence of a chlorine atom was found to enhance electron-withdrawing effects, which can influence nucleophilic attack pathways. scbt.com

Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy or methyl groups can increase electron density in the ring, which may be favorable for interactions with electron-deficient pockets in a target protein. However, in some cases, EDGs have been shown to reduce activity. biotech-asia.org

Steric Effects: The size and three-dimensional shape of substituents (steric hindrance) play a critical role in determining whether a molecule can fit into the binding site of a target protein or enzyme. researchgate.net

Bulky Groups: Large, bulky substituents can either enhance or decrease activity. A bulky group might provide additional hydrophobic interactions within a large binding pocket, increasing affinity. researchgate.net However, if the binding site is constrained, a bulky group can prevent the molecule from adopting the optimal conformation for binding, thus reducing or abolishing its activity. biotech-asia.org

Flexibility and Conformation: The introduction of flexible alkyl chains or rotatable bonds can allow a molecule to adopt different conformations, one of which may be optimal for binding to a specific target. The interplay between steric bulk and flexibility is a key consideration in drug design.

Summary of Structure-Activity Relationship (SAR) Insights
Position/FeatureInfluence on BioactivityExample EffectReference
Halogenation Modulates lipophilicity, metabolic stability, and target binding.Fluorine can block metabolic oxidation; halogens can form stabilizing bonds with targets. nih.govbiotech-asia.org
N-1 Substitution Often increases potency and lipophilicity.Alkylation or benzylation at N-1 can enhance antimicrobial and anticancer activity. nih.govacs.org
C-2 Substitution Crucial for target specificity and interaction.Aryl groups can enhance binding to viral enzymes; anacardic acid confers COX-2 inhibition. nih.gov
C-5/C-6 Substitution Modulates electronic properties and pharmacokinetics.Electron-withdrawing groups (e.g., -Cl, -NO2) can enhance antimicrobial effects. nih.govnih.gov
Electronic Effects Alters charge distribution and hydrogen bonding potential.Electron-withdrawing groups can increase the acidity of the N-H proton. biotech-asia.orgscbt.com
Steric Effects Determines fit within the biological target's binding site.Bulky groups may cause steric hindrance, reducing activity if the binding site is small. researchgate.netbiotech-asia.org

Applications of 4 Bromo 6 Fluoro 1h Benzo D Imidazole in Diverse Fields

Role as a Versatile Intermediate in Organic Synthesis

4-Bromo-6-fluoro-1H-benzo[d]imidazole is a valuable building block in the field of organic synthesis. Its structure contains multiple reactive sites that allow for the construction of more complex molecules. The bromine and fluorine atoms, in particular, influence the reactivity of the benzimidazole (B57391) core, making it a key intermediate in the synthesis of targeted compounds, especially in medicinal chemistry. smolecule.com

The compound's utility stems from its ability to participate in several types of chemical reactions:

Nucleophilic Substitutions: The bromine atom at the 4-position can be replaced by various nucleophiles, allowing for the introduction of new functional groups. smolecule.com

Cyclization Reactions: The benzimidazole scaffold can be a part of further cyclization processes to create more elaborate heterocyclic systems. smolecule.com

A key application is in the development of potential pharmaceuticals. For instance, the related compound, 4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole, serves as a crucial intermediate in the synthesis of kinase inhibitors. Furthermore, the broader benzimidazole framework is used to create novel anticancer agents. acs.org Researchers have successfully designed and synthesized a series of 1H-benzo[d]imidazole derivatives with the aim of targeting human topoisomerase I, a vital enzyme in DNA replication. acs.org This highlights the role of the core structure as a scaffold for creating libraries of biologically active compounds.

Table 1: Synthetic Utility of the Benzimidazole Core

Target Compound ClassSynthetic Role of Benzimidazole IntermediateReference
Kinase InhibitorsServes as a critical building block for the final active molecule.
Anticancer AgentsActs as a foundational scaffold for derivatives designed to target enzymes like Human Topoisomerase I. acs.org
Complex HeterocyclesParticipates in nucleophilic substitution and cyclization reactions to build larger molecular frameworks. smolecule.com

Applications in Organometallic Catalysis

In the realm of organometallic chemistry, the utility of benzimidazole derivatives is well-recognized. The related compound 4-Bromo-6-chloro-1H-benzo[d]imidazole is noted for its application in organometallic catalysis, a role attributed to its specific steric and electronic properties. By extension, this compound is expected to share this potential. The presence of the nitrogen atoms in the imidazole (B134444) ring allows it to coordinate with metal centers, while the halogen substituents (bromo and fluoro) modulate the electronic environment of the entire ligand system. This fine-tuning of electronic properties is critical for influencing the activity and selectivity of a metal catalyst.

Use as a Ligand in Coordination Chemistry

Flowing directly from its potential in catalysis, this compound and its analogues are effective ligands in coordination chemistry. A ligand is a molecule that binds to a central metal atom to form a coordination complex. The benzimidazole structure contains two nitrogen atoms that can act as donor sites, allowing it to bind to metals in various coordination modes. The electronic nature of the substituents on the benzene (B151609) ring plays a significant role in the stability and properties of the resulting metal complex. The strong electron-withdrawing effect of the fluorine atom in this compound can enhance the stability of the compound under certain conditions and influence the properties of any coordination complex it forms.

Potential in Materials Science Research

The structural features of this compound make it a candidate for research in materials science. smolecule.com The flat, aromatic nature of the benzimidazole system allows for π-stacking interactions, which are crucial for the self-assembly of molecules into ordered structures like crystal lattices. The substitution pattern significantly influences these interactions. Specifically, the smaller atomic size of the fluorine atom, compared to chlorine, may facilitate more effective π-stacking. This property is desirable for the design of new organic materials with specific electronic or photophysical properties, such as organic semiconductors or components for OLEDs.

Research Tool for Exploring Mechanisms of Action

One of the most valuable applications of specific, well-defined molecules like this compound is as a research tool. smolecule.com Scientists use such compounds to investigate the biological mechanisms of potential therapeutic agents. smolecule.com For example, benzimidazole derivatives have been developed as "tool compounds" to probe the activity of specific biological targets, such as the GABA-A receptors, which are implicated in various neurological dysfunctions. nih.gov

By introducing a structurally defined molecule into a biological system, researchers can study its binding affinity, observe its effects, and identify the molecular pathways it influences. nih.gov This process helps to elucidate the mechanism of action for a whole class of compounds. The fluorination of the benzimidazole scaffold can also enhance metabolic stability, which is a desirable property for compounds used in these studies, as it ensures the observed effects are from the parent compound and not its breakdown products. nih.gov

Future Directions and Research Perspectives for 4 Bromo 6 Fluoro 1h Benzo D Imidazole

Addressing Challenges in Synthetic Efficiency and Scalability

Furthermore, conventional organic synthesis methods for benzimidazoles can present environmental problems, such as the use of toxic solvents, the production of significant industrial waste, and the reliance on non-recoverable catalysts. mdpi.com Future research must focus on developing greener and more efficient synthetic methodologies. The principles of green chemistry encourage the use of environmentally benign solvents, highly selective reaction methods to reduce waste, and the development of recyclable reagents. mdpi.com The manufacturing of benzimidazole-based drugs is already seeing advancements through the use of catalytic reactions and flow chemistry, which can streamline processes for industrial applications. researchgate.net Applying these advanced methods to the synthesis of 4-Bromo-6-fluoro-1H-benzo[d]imidazole is a critical step toward making it more accessible for large-scale research and development.

Exploring Novel Biological Targets and Undiscovered Mechanisms of Action

While initial studies have shown that benzimidazole (B57391) derivatives possess a wide spectrum of biological activities—including antiviral, antitumor, and anti-inflammatory effects—the full therapeutic potential of this compound remains largely untapped. smolecule.comnih.gov Current research is ongoing to understand its interactions with specific enzymes and receptors involved in disease processes. smolecule.com A key future direction is the systematic exploration of novel biological targets and the elucidation of undiscovered mechanisms of action.

Research into derivatives of the benzimidazole core has revealed promising targets that could be relevant for analogs of this compound:

Topoisomerase Inhibition : A series of novel 1H-benzo[d]imidazole derivatives were designed as potential anticancer agents, with computational studies and DNA relaxation assays identifying human topoisomerase I as a probable target. acs.orgnih.govresearchgate.net Certain compounds in this class act as non-intercalative Topoisomerase II inhibitors that bind to the ATP-binding site of the enzyme. nih.gov

Enzyme Inhibition in Pathogens : In a search for new intestinal antiseptic drug candidates, docking studies of a fluoro-benzimidazole derivative suggested that its structure is highly compatible with the active site of the phosphofructokinase-2 enzyme, a potential target in gastrointestinal pathogens. nih.gov

Microtubule Inhibition : The derivative methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has been identified as a microtubule inhibitor that induces mitosis and apoptosis in cancer cells. nih.gov

Future investigations should focus on screening this compound and its close analogs against a broader range of kinases, proteases, and other enzymes implicated in human diseases. Understanding these molecular interactions is crucial for optimizing the compound's pharmacological profile and therapeutic efficacy. smolecule.com

Development of Highly Selective Derivatives for Specific Therapeutic Aims

The this compound structure is an excellent scaffold for chemical modification to create derivatives with high selectivity for specific biological targets. The strategic placement of substituents on the benzimidazole ring can fine-tune its pharmacological properties. The development of proton pump inhibitors (PPIs) serves as a historical example, where modifications to the benzimidazole core, including the addition of fluoroalkoxy substituents, were used to block metabolism, enhance stability, and create highly active compounds. wikipedia.org

Modern drug discovery efforts continue to leverage this strategy. By synthesizing a library of derivatives with varied functional groups, researchers can perform structure-activity relationship (SAR) studies to identify compounds with enhanced potency and selectivity. For example, a recent study synthesized a series of novel benzimidazole derivatives to act as potent urease inhibitors, with substitutions at the 2- and 6-positions of the benzimidazole ring. nih.gov

Table 1: Examples of Synthesized 2,5,6-Substituted Benzimidazole Derivatives for Urease Inhibition

Compound ID 2-Position Substituent 5-Position Substituent 6-Position Substituent
8e 4-chlorophenyl Fluoro 4-ethylpiperazin-1-yl
8f 4-bromophenyl Fluoro 4-ethylpiperazin-1-yl
8g 4-hydroxyphenyl Fluoro 4-ethylpiperazin-1-yl
8m 2-chlorophenyl Fluoro 4-ethylpiperazin-1-yl

Data sourced from a study on novel benzimidazole derivatives as urease inhibitors. nih.gov

This approach allows for the creation of molecules tailored for specific therapeutic aims, such as targeting a particular enzyme isoform or a receptor subtype, thereby potentially reducing off-target effects.

Advanced Computational Approaches for Rational Drug Design and Optimization

The integration of advanced computational tools is poised to accelerate the development of drugs based on the this compound scaffold. Rational drug design, aided by molecular modeling and docking studies, allows for the prediction of how a molecule will interact with a biological target before it is synthesized, saving significant time and resources.

A prime example of this approach is the structure-based design of novel fluoro-analogs of Combretastatin A-4, a potent tubulin polymerization inhibitor. nih.gov In this study, researchers used the X-ray crystal structure of the target protein (tubulin) and computational docking analysis to design a library of new compounds. nih.gov The analysis predicted that the novel fluoro-analogs would have better docking energy scores—and thus potentially enhanced binding—than the original compound. nih.gov

Similarly, computational studies were instrumental in identifying human topoisomerase I as a likely target for a new series of anticancer benzimidazole derivatives. acs.orgnih.gov Docking studies can also help elucidate the mechanism of action, as seen in the investigation of a fluoro-benzimidazole derivative where modeling suggested compatibility with the active site of phosphofructokinase-2. nih.gov These computational methods enable the pre-screening of virtual compound libraries, prioritizing the synthesis of candidates with the highest probability of success and optimizing the structure for enhanced activity and selectivity.

Expanding Applications in Non-Medicinal Fields through Structural Modification

While the primary focus of benzimidazole research is in medicine, its versatile chemical structure holds potential for applications in other fields. researchgate.net A significant area for future exploration is agriculture, where benzimidazole-based compounds have already been successfully used as powerful fungicides and pesticides. researchgate.net By modifying the core structure of this compound, it may be possible to develop new agrochemicals with improved efficacy or novel mechanisms of action to combat resistance in plant pathogens.

Further structural modifications could also lead to applications in materials science. The electron-rich heterocyclic system of benzimidazole could be exploited in the design of organic electronic materials, corrosion inhibitors, or specialized dyes. The unique combination of bromine and fluorine atoms on the this compound ring provides specific electronic properties and potential reaction sites for polymerization or grafting onto surfaces, opening avenues for novel material development.

Q & A

Q. Table 1: Comparative IC₅₀ Values of Benzimidazole Derivatives

CompoundIC₅₀ (µM)Activity Type
4-Bromo-6-fluoro derivative7.82–10.21Anticancer
4-Chloro-6-fluoro derivative15–20Anticancer
5-Fluoro-2-methyl derivative25–30Antimicrobial

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity in synthesis?

Answer:
Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) improve nucleophilic substitution rates .
  • Temperature control : Reflux (80–100°C) ensures complete cyclization while minimizing side reactions.
  • Catalyst tuning : Pd-based catalysts (e.g., PdCl₂(tbpf)) enhance cross-coupling efficiency for functional group introduction .
  • Regioselectivity : Steric and electronic effects of substituents dictate reaction pathways; computational modeling (DFT) predicts favorable sites for substitution .

Advanced: How do substituent variations at bromine/fluorine positions affect binding affinity?

Answer:

  • Bromine : Enhances hydrophobic interactions and halogen bonding with target proteins (e.g., EGFR kinase domain).
  • Fluorine : Improves metabolic stability and electron-withdrawing effects, increasing electrophilicity for nucleophilic attack.
    Replacing bromine with chlorine reduces potency (IC₅₀ increases by ~50%), while trifluoromethyl groups (e.g., in 4-Bromo-6-(trifluoromethyl) analogs) improve lipophilicity and target engagement .

Advanced: What computational approaches predict reactivity and binding interactions?

Answer:

  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic substitution .
  • Molecular docking : Evaluates binding modes to targets (e.g., EGFR) using software like AutoDock Vina .
  • ADMET analysis : Predicts pharmacokinetic properties (e.g., bioavailability, toxicity) using tools like SwissADME .
  • Hirshfeld surface analysis : Maps intermolecular interactions in crystallographic studies to guide solid-state synthesis .

Advanced: How should researchers resolve contradictions in biological activity data?

Answer:

  • Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols to minimize variability.
  • Orthogonal validation : Pair enzymatic inhibition assays (e.g., kinase profiling) with cell viability tests (MTT assays) .
  • Computational validation : Compare experimental IC₅₀ values with docking scores to identify outliers .

Advanced: What strategies elucidate the compound's mechanism of action in anticancer studies?

Answer:

  • Kinase profiling : Screen against panels of 50+ kinases to identify primary targets .
  • Apoptosis assays : Measure caspase-3/7 activation via luminescence-based methods.
  • siRNA knockdown : Silence suspected targets (e.g., EGFR) to confirm role in cytotoxicity .
  • Metabolomics : Track changes in cellular pathways (e.g., glycolysis, oxidative phosphorylation) post-treatment .

Advanced: How does halogen bonding influence the compound's interaction with DNA or enzymes?

Answer:
Bromine and fluorine participate in halogen bonds (X···Y, where X=Br/F and Y=O/N) with biomolecules. For example:

  • DNA intercalation : Bromine’s large atomic radius facilitates stacking between base pairs.
  • Enzyme inhibition : Fluorine’s electronegativity stabilizes transition states in catalytic pockets (e.g., topoisomerase II) .

Q. Table 2: Key Halogen Bonding Parameters

HalogenBond Length (Å)Bond Energy (kJ/mol)
Br3.0–3.515–25
F2.7–3.05–10

Basic: What analytical techniques confirm the compound's purity and structure?

Answer:

  • NMR (¹H/¹³C) : Assigns proton environments and confirms substituent positions (e.g., δ 8.35–8.28 ppm for aromatic protons) .
  • FT-IR : Identifies functional groups (e.g., C-Br stretch at 592 cm⁻¹, C=N at 1617 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 286.01 for C₁₄H₁₁BrN₂) .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Regioselectivity : Scaling Pd-catalyzed reactions requires precise control of catalyst loading (0.5–2 mol%) to avoid side products .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns resolves closely related impurities.
  • Yield optimization : Microwave-assisted synthesis reduces reaction time (30 mins vs. 24 hrs) and improves yields by 15–20% .

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